1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone
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Overview
Description
1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone is a synthetic organic compound that features an adamantyl group and a nitroimidazole moiety. Compounds containing adamantyl groups are known for their rigidity and stability, while nitroimidazoles are often associated with antimicrobial and antiprotozoal activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Nitroimidazole Synthesis: The nitroimidazole moiety can be synthesized by nitration of an imidazole derivative.
Coupling Reaction: The adamantyl intermediate and the nitroimidazole derivative are then coupled through a suitable linker, such as an ethanone group, under specific reaction conditions (e.g., using a base or a catalyst).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiprotozoal properties.
Medicine: Investigated for its potential use in treating infections caused by bacteria and protozoa.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone likely involves:
Interaction with Biological Targets: The nitroimidazole moiety may interact with microbial DNA, leading to the inhibition of nucleic acid synthesis.
Pathways Involved: The compound may generate reactive oxygen species (ROS) that cause damage to microbial cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used to treat infections.
Adapalene: Contains an adamantyl group and is used in dermatology.
Uniqueness
1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone is unique due to the combination of the adamantyl group and the nitroimidazole moiety, which may confer enhanced stability and specific biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10-17-15(19(21)22)9-18(10)8-14(20)16-5-11-2-12(6-16)4-13(3-11)7-16/h9,11-13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGOFAXESZWSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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